N-benzyl-3-fluoropyrrolidine-3-carboxamide
Description
Significance of Pyrrolidine (B122466) Scaffolds in Chemical Synthesis Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of many natural products and synthetic compounds with profound biological activities. nih.govfrontiersin.org Its prevalence in drug discovery is underscored by its presence in numerous FDA-approved drugs. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key factors:
Three-Dimensional Complexity : Unlike flat aromatic rings, the non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space. This "pseudorotation" of the ring provides distinct 3D vectoral arrays of substituents, which can be crucial for precise interactions with biological targets. nih.govresearchgate.net
Stereochemical Richness : The carbon atoms of the pyrrolidine ring can be stereogenic centers, leading to a variety of stereoisomers. The specific stereochemistry of a pyrrolidine-containing molecule can drastically influence its biological activity and selectivity. nih.govnih.gov
Physicochemical Properties : The presence of the nitrogen atom in the pyrrolidine ring can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic profile.
Synthetic Versatility : The pyrrolidine ring can be readily synthesized and functionalized, making it an attractive scaffold for the construction of diverse chemical libraries for high-throughput screening. nih.gov
| Scaffold | Key Features | Relevance in Research |
|---|---|---|
| Pyrrolidine | Saturated, non-planar, stereocenters | Provides 3D diversity, crucial for specific biological interactions. |
| Pyrrole (B145914) | Aromatic, planar | Common in porphyrins and other biologically active flat molecules. |
| Piperidine (B6355638) | Six-membered saturated ring | Offers a different conformational profile compared to the five-membered pyrrolidine. |
Role of Fluorine Substitution in Synthetic Organic Chemistry
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several beneficial effects: numberanalytics.com
Metabolic Stability : The C-F bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug in the body. numberanalytics.com
Enhanced Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug.
Modulation of Physicochemical Properties : The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation, which can in turn affect its absorption, distribution, and permeability across biological membranes. mdpi.comacs.org
Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site. acs.org
| Property | Effect of Fluorine | Consequence in Drug Design |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation. | Longer duration of action. |
| Binding Affinity | Can form favorable interactions with target proteins. | Increased potency. |
| Lipophilicity | Generally increases lipophilicity. | Can improve membrane permeability. |
| pKa | Can lower the pKa of nearby acidic or basic groups. | Alters ionization state at physiological pH. |
Overview of N-Benzyl Derivatives in Organic Chemistry Research
The N-benzyl group, consisting of a benzyl (B1604629) group attached to a nitrogen atom, is a common structural motif in organic chemistry. Its role can be multifaceted, serving both as a protecting group and as a key pharmacophoric element.
As a Protecting Group : In multi-step organic synthesis, the N-benzyl group is often used to protect amine functionalities from undesired reactions. It is relatively stable to a wide range of reaction conditions and can be removed when necessary, although sometimes requiring harsh conditions.
Modulation of Physicochemical Properties : The introduction of a benzyl group increases the lipophilicity of a molecule, which can affect its solubility and ability to cross cell membranes.
Contextualization within Amide Chemistry Research
The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, most notably forming the backbone of proteins. numberanalytics.com In the context of medicinal chemistry, the amide group is a critical component of many drugs. researchgate.net
Structural Stability : The amide bond is characterized by its planarity and high stability due to resonance, which makes it resistant to hydrolysis under physiological conditions. numberanalytics.com
Hydrogen Bonding Capabilities : The amide group can act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen), enabling it to form strong and specific interactions with biological macromolecules. numberanalytics.comnih.gov
Conformational Influence : The planarity of the amide bond imparts a degree of rigidity to the molecular structure, which can be important for pre-organizing a molecule for binding to its target. numberanalytics.com
Bioisosterism : Due to its importance, the amide bond is a frequent target for bioisosteric replacement, where it is substituted with other functional groups that mimic its key properties to improve pharmacokinetic profiles. nih.gov
In the structure of N-benzyl-3-fluoropyrrolidine-3-carboxamide, the carboxamide group provides a stable linkage and a key point for hydrogen bonding interactions, further enhancing its potential as a biologically active molecule.
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-3-fluoropyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-12(6-7-14-9-12)11(16)15-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNGQLWLWVRTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)NCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of the Compound Scaffold
Reactivity of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a five-membered saturated heterocycle, is generally stable. However, it can participate in several types of reactions, often involving the nitrogen atom or adjacent carbon atoms.
The nitrogen atom of the pyrrolidine ring is a tertiary amine, and as such, it exhibits basic properties. It can be protonated by acids to form the corresponding pyrrolidinium (B1226570) salt. The reactivity of the pyrrolidine ring can be influenced by the substituents. For instance, the presence of the N-benzyl group can influence the steric accessibility of the nitrogen's lone pair.
Under specific catalytic conditions, the pyrrolidine ring can undergo dehydrogenation to form the corresponding pyrrole (B145914) or pyrroline (B1223166) derivatives. For example, reactions catalyzed by B(C₆F₅)₃ have been shown to facilitate the dehydrogenation of pyrrolidines. Furthermore, reductive C–N bond cleavage of N-benzyl pyrrolidines can be achieved using photoredox catalysis in the presence of a Lewis acid, which represents a method for ring-opening. While these reactions have been demonstrated on other pyrrolidine systems, their applicability to N-benzyl-3-fluoropyrrolidine-3-carboxamide would depend on the compatibility of the other functional groups with the reaction conditions.
Transformations at the Carboxamide Functional Group
The tertiary carboxamide group is a key reactive center in this compound. Amides are generally stable functional groups but can undergo transformation under various conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 3-fluoro-3-(pyrrolidine-1-carbonyl)pyrrolidine-3-carboxylic acid and benzylamine. This reaction typically requires elevated temperatures.
Reduction: The carboxamide can be reduced to the corresponding amine, N-benzyl-1-((3-fluoropyrrolidin-3-yl)methyl)pyrrolidine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the carbonyl group into a methylene (B1212753) group.
Reactions with Organometallics: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon of the carboxamide. However, the outcome can be complex, potentially leading to the formation of ketones after hydrolysis of an intermediate, or further reaction to form tertiary alcohols. The presence of the acidic proton on a primary or secondary amide is not a factor here due to the tertiary nature of the carboxamide.
Reactions Involving the Fluoro Substituent
The fluorine atom at the 3-position of the pyrrolidine ring significantly influences the compound's properties, including its electronic and conformational characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoro substituent generally unreactive towards nucleophilic substitution under standard conditions.
Displacement of the fluorine atom would require harsh reaction conditions and is generally not a facile transformation. Elimination reactions to form an enamine are also unlikely due to the stability of the C-F bond and the lack of a suitable anti-periplanar proton in the preferred ring conformations.
Derivatization and Functional Group Interconversion Strategies
Derivatization of this compound can be achieved through modifications of its existing functional groups to create a library of related compounds for structure-activity relationship (SAR) studies.
N-Dealkylation/Re-alkylation: The N-benzyl group can potentially be removed through catalytic hydrogenation to yield the secondary amine, 3-fluoropyrrolidine-3-carboxamide. This secondary amine can then be reacted with a variety of alkylating or acylating agents to introduce different substituents at the nitrogen atom.
Amide Modification: As discussed in section 3.2, the carboxamide group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as esters, acid chlorides, or other amides with different amine partners.
Aromatic Ring Substitution: The benzyl (B1604629) group's aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents. The reaction conditions would need to be carefully chosen to avoid side reactions with the other functional groups.
A summary of potential derivatization strategies is presented in the table below.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| N-Benzyl | Hydrogenolysis | H₂, Pd/C | Secondary Amine |
| Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, Δ | Carboxylic Acid |
| Carboxamide | Reduction | LiAlH₄ | Tertiary Amine |
| Benzyl Ring | Nitration | HNO₃, H₂SO₄ | Nitrobenzyl |
| Benzyl Ring | Halogenation | Br₂, FeBr₃ | Bromobenzyl |
Structure Activity Relationship Sar Investigations
Influence of N-Benzyl Substitution on Activity Profiles
The N-benzyl group is a crucial component that significantly modulates the biological activity of pyrrolidine-based compounds. Its primary role often involves engaging in hydrophobic and aromatic interactions within target binding sites. The N-1 position of the pyrrolidine (B122466) ring is a privileged site for substitution, with a vast majority of FDA-approved drugs containing this scaffold being substituted at this position. nih.gov
Research on related N-benzyl pyrrolidine derivatives has shown that this moiety is compatible with a range of biological activities, including antioxidant and antibacterial effects. northeastern.eduresearchgate.net The benzyl (B1604629) group's aromatic ring and its attached substituents can be modified to fine-tune the compound's properties. For instance, studies on N-benzyl quinoxaline (B1680401) derivatives demonstrated that the nonpolar benzyl group was critical for hydrophobic interactions driving DNA binding. acs.org The introduction of polar groups onto the benzyl ring could alter these interactions, shifting the molecule's target preference from DNA to RNA. acs.org
Furthermore, in analogs like (R)-N-benzyl 2-acetamido-3-methoxypropionamide, the benzylamide portion can accommodate non-bulky, hydrophobic groups while maintaining potent anticonvulsant activity. nih.gov This suggests that the size and electronic properties of substituents on the benzyl ring are key determinants of the activity profile, allowing for optimization of potency and selectivity.
Table 1: Influence of N-Benzyl Group Modifications on Activity
| Modification to N-Benzyl Group | General Impact on Activity | Rationale |
| Unsubstituted Benzyl | Establishes baseline hydrophobic/aromatic interactions. | Often critical for initial binding affinity. acs.org |
| Introduction of Polar Groups (e.g., -NH2, -OH) | Can alter target selectivity and reduce non-specific binding. | Modifies solubility and hydrogen bonding potential. acs.org |
| Introduction of Non-polar, Non-bulky Groups | Generally well-tolerated; can maintain or enhance activity. | Fits within hydrophobic pockets of target sites. nih.gov |
| Introduction of Bulky Groups | Often leads to a decrease in activity. | Can cause steric hindrance at the binding site. nih.gov |
Impact of the 3-Fluoro Substituent on Activity
The introduction of a fluorine atom at the C-3 position of the pyrrolidine ring has profound stereoelectronic effects that can dramatically alter a molecule's biological profile. Fluorine's high electronegativity and small size make it a unique substituent. It can modify the local electronic environment, influence the conformation of the pyrrolidine ring, and form specific interactions such as hydrogen bonds with biological targets. researchgate.net
Moreover, fluorine-containing groups can influence the puckering of the pyrrolidine ring. nih.gov For example, a trifluoromethyl group at the C-4 position was shown to enforce a specific ring conformation that resulted in full agonism at a G-protein coupled receptor. nih.gov This conformational control is a key mechanism by which the 3-fluoro substituent can modulate the biological activity of N-benzyl-3-fluoropyrrolidine-3-carboxamide, by pre-organizing the molecule into a bioactive conformation.
Role of the Carboxamide Moiety in Activity Modulation
The carboxamide moiety (-CONH-) is a cornerstone of the structure of this compound, playing a pivotal role in molecular recognition and binding. Carboxamides are versatile functional groups capable of acting as both hydrogen bond donors (via the N-H) and acceptors (via the C=O). This dual capacity allows them to form strong and specific interactions with amino acid residues in target proteins.
Pyrrolidine carboxamides as a class are known for their wide range of biological activities, with applications investigated in oncology, neurology, and infectious diseases. nih.govontosight.ai In a notable example, a series of pyrrolidine carboxamides was identified as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis, demonstrating the importance of this moiety for specific enzyme inhibition. nih.gov
Effects of Substitutions on the Pyrrolidine Ring System on Activity Profiles
The pyrrolidine ring acts as a three-dimensional scaffold, and the nature and position of substituents on the ring system are critical determinants of biological activity. nih.gov The non-planar, puckered nature of the saturated ring allows substituents to be projected into specific vectors in space, facilitating precise interactions with biological targets. nih.gov
SAR studies on various pyrrolidine-based compounds have consistently shown that the substitution pattern dictates the activity profile. For instance:
Position C-2: Substituents at this position can influence the basicity of the ring nitrogen. nih.gov
Position C-3: This position is often critical for potency. In pyrrolidine-2,5-diones, substituents at C-3 strongly affect anticonvulsant activity, while in a series of pyrrolidine sulfonamides, 3-fluorophenyl groups enhanced potency. nih.gov
Position C-4: Substituents at this position have a pronounced effect on the puckering of the pyrrolidine ring, which in turn influences the spatial orientation of all other substituents. nih.gov
The placement of the fluoro and carboxamide groups at the same carbon (C-3) in this compound creates a stereocenter with a significant impact on the molecule's shape and electronic properties, making this position a critical hotspot for activity modulation.
Table 2: General Effects of Substitution Position on the Pyrrolidine Ring
| Position of Substitution | Primary Influence | Example Effect |
| N-1 | Modulates overall lipophilicity and allows for large substituents to probe binding pockets. | N-benzyl groups for hydrophobic interactions. nih.gov |
| C-2 | Affects the pKa (basicity) of the ring nitrogen. | Can influence ionization state and salt-bridge formation. nih.gov |
| C-3 | Directly impacts potency and selectivity through steric and electronic effects. | 3-Aryl or 3-halo substitutions can enhance binding affinity. nih.gov |
| C-4 | Controls the ring's conformation (puckering). | A 4-CF3 group can lock the ring in a specific bioactive pucker. nih.gov |
Stereochemical Aspects of SAR for this compound
The presence of a chiral center at the C-3 position means that this compound exists as a pair of enantiomers, (R) and (S). Stereochemistry is a paramount factor in pharmacology, as biological systems, being inherently chiral, often exhibit different interactions with different enantiomers of a drug. nih.gov
It is a well-established principle that the biological activity of chiral molecules frequently resides in only one of the enantiomers (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. For example, in a series of pyrrolidine carboxamide inhibitors, separation of the racemic mixture revealed that only one enantiomer was responsible for the inhibitory activity. nih.gov Similarly, the marketed anticonvulsant drug Lacosamide is the single (R)-enantiomer of N-benzyl 2-acetamido-3-methoxypropionamide, underscoring the critical importance of absolute stereochemistry for its therapeutic effect. nih.gov
The differential activity between enantiomers arises from the distinct three-dimensional arrangement of substituents. One enantiomer may be able to achieve a complementary fit with the binding site of a target protein, optimizing key interactions (e.g., hydrogen bonds, hydrophobic contacts), while its mirror image cannot. nih.gov Therefore, the specific spatial orientation of the 3-fluoro and 3-carboxamide groups, dictated by the (R) or (S) configuration, is a critical determinant of the biological activity of this compound.
Comparative SAR with Related Pyrrolidine-Based Scaffolds
The SAR of this compound can be further understood by comparing it with related heterocyclic scaffolds. The choice of the core ring system is a fundamental aspect of drug design.
Pyrrolidine vs. Piperidine (B6355638): Pyrrolidines (5-membered rings) and piperidines (6-membered rings) are closely related saturated heterocycles. The difference in ring size leads to distinct bond angles, torsional strains, and conformational preferences. These differences alter the spatial relationship between substituents, meaning that a substitution pattern that is optimal on a pyrrolidine ring may not be optimal on a piperidine ring, and vice versa. acs.org
Pyrrolidine vs. Pyrrolidinone/Pyrrolidine-2,5-dione: The introduction of one or two carbonyl groups into the pyrrolidine ring to form pyrrolidinone or pyrrolidine-2,5-dione scaffolds significantly changes the ring's electronics and geometry. The presence of the amide bond within the ring flattens its conformation and introduces hydrogen bonding capabilities. SAR studies on pyrrolidine-2,5-diones have shown that, similar to the target compound, substituents at the C-3 position are crucial for modulating activity. nih.govmdpi.com
Pyrrolidine vs. Pyrrolizine: Pyrrolizines are bicyclic systems containing a pyrrolidine ring. This more rigid scaffold restricts the conformational freedom compared to a monocyclic pyrrolidine. Studies on pyrrolizine-5-carboxamides have shown that substituents on appended phenyl rings significantly impact anti-inflammatory and anticancer activities, a finding that parallels the importance of the N-benzyl group in the target compound. nih.gov This suggests that the principles of modulating activity via external aromatic substituents hold true across related but structurally distinct scaffolds.
This comparative analysis demonstrates that while the pyrrolidine ring is a versatile and effective scaffold, its activity profile is intricately linked to its specific substitution pattern and the broader structural context, including the nature of the core heterocyclic system itself.
Mechanistic Investigations in Chemical Synthesis
Reaction Mechanisms of Fluorination Reactions
The introduction of a fluorine atom at the C3 position of the pyrrolidine (B122466) ring is a critical step that significantly influences the compound's properties. Deoxyfluorination of a corresponding hydroxyl precursor is a common strategy. Reagents like (diethylamino)sulfur trifluoride (DAST) are frequently employed.
The mechanism of deoxyfluorination with DAST typically begins with the attack of the hydroxyl group on the electrophilic sulfur atom of DAST. This forms an activated intermediate, an alkoxy-sulfurane, along with a fluoride (B91410) ion. rsc.org The subsequent step involves an intramolecular or intermolecular nucleophilic attack by the fluoride ion. In the context of β-amino alcohol derivatives, such as precursors to the pyrrolidine ring, the reaction can be complicated by the participation of the neighboring nitrogen atom. rsc.org
This neighboring group participation can lead to the formation of a strained, three-membered aziridinium (B1262131) intermediate. The fluoride ion then attacks this intermediate, leading to ring-opening. rsc.org The regioselectivity of this attack determines whether the fluorine atom is introduced at the desired position. The choice of fluorinating agent and the nature of the nitrogen-protecting group can influence the reaction pathway, potentially leading to ring-expanded products like piperidines or other side products. rsc.org For instance, the reaction of N-Cbz or N-Boc protected prolinols with DAST often proceeds through an aziridinium intermediate, which can then be opened by the fluoride ion. rsc.org
Alternative fluorinating agents and their mechanisms include:
Sulfur Tetrafluoride (SF₄): This potent reagent is effective for converting carboxylic acids and alcohols to trifluoromethyl and difluoro groups, respectively. In the context of amino acid precursors, it can be used to introduce fluorine atoms. youtube.com The reaction with alcohols proceeds via the formation of a fluorosulfite ester, followed by nucleophilic displacement by fluoride.
Electrophilic Fluorinating Reagents: Reagents like N-fluorobenzenesulfonimide (NFSI) are used in asymmetric fluorination. The mechanism involves the generation of an enolate from a carbonyl precursor, which then attacks the electrophilic fluorine of the NFSI. Chiral catalysts, such as cinchona alkaloids, can be used to control the stereochemical outcome of this fluorination. nih.gov
| Fluorinating Agent | Key Mechanistic Feature | Potential Intermediates | Reference |
|---|---|---|---|
| DAST (Diethylaminosulfur Trifluoride) | Neighboring group participation | Aziridinium ion | rsc.org |
| SF₄ (Sulfur Tetrafluoride) | Formation of fluorosulfite ester | RO-SF₃ | youtube.com |
| NFSI (N-fluorobenzenesulfonimide) | Electrophilic attack on an enolate | Enolate, Chiral catalyst complex | nih.gov |
Mechanistic Pathways for Pyrrolidine Ring Cyclization
The formation of the five-membered pyrrolidine ring is a cornerstone of the synthesis. Various mechanistic strategies can be employed to achieve this cyclization.
One common pathway is through an intramolecular nucleophilic substitution , where a nitrogen nucleophile displaces a leaving group at the γ- or δ-position of an aliphatic chain. However, more sophisticated, and often more efficient, methods involving catalytic processes are prevalent.
Copper-Catalyzed Intramolecular C-H Amination: This method involves the cyclization of N-fluoro amides. Mechanistic studies, including DFT calculations, suggest a catalytic cycle involving Cu(I)/Cu(II) species. The reaction is believed to proceed via a single electron transfer (SET) step, followed by ring closing and the formation of an H-F bond. acs.org The use of N-fluoro substrates is often preferred over N-chloro analogues due to more favorable reaction pathways. acs.org
Aza-Michael Cyclization: In this approach, an N-protected amine undergoes an intramolecular conjugate addition to an α,β-unsaturated carbonyl compound. whiterose.ac.uk A proposed mechanism, catalyzed by a chiral phosphoric acid (CPA), involves the direct cyclization of a carbamate (B1207046) nitrogen onto the unsaturated system. This forms an aminoenol intermediate, which then tautomerizes to the final pyrrolidine product. The catalyst plays a crucial role in activating the electrophile and controlling the stereochemistry of the addition. whiterose.ac.uk
Radical Cyclization: Visible light-induced cascade reactions can also form the pyrrolidine ring. For instance, the reaction of N,N-diallylamines with fluoroalkyl iodides can be initiated by visible light, generating a radical which then undergoes cyclization. researchgate.net
Computational studies have also elucidated mechanisms for pyrrolidine formation from other starting materials. For example, the synthesis from nitromethane (B149229) and coumarin (B35378) involves a Michael addition, a Nef-type rearrangement, and a final cyclization step with a relatively low energy barrier. rsc.org
| Cyclization Strategy | Key Mechanistic Step | Catalyst/Initiator | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Single Electron Transfer (SET) and ring closing | Copper(I) complex | acs.org |
| Aza-Michael Addition | Nucleophilic attack of nitrogen on an α,β-unsaturated system | Chiral Phosphoric Acid (CPA) | whiterose.ac.uk |
| Radical Cascade | Radical addition and intramolecular cyclization | Visible Light | researchgate.net |
| Michael Addition/Cyclization | Deprotonated nitromethane addition followed by ring closure | Base | rsc.org |
Mechanistic Insights into N-Alkylation Reactions
The introduction of the benzyl (B1604629) group onto the pyrrolidine nitrogen is typically achieved via an N-alkylation reaction. The mechanism of this transformation is generally a straightforward nucleophilic substitution (Sₙ2) reaction. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide) and displacing the halide leaving group.
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the pyrrolidine nitrogen which would render it non-nucleophilic.
While the general mechanism is simple, more complex methods exist for N-alkylation. For instance, metalation of an N-activated pyrrolidine followed by alkylation provides a route to stereocontrolled substitution at the α-carbon, with studies showing retention of configuration for both the metalation and alkylation steps. acs.org Another approach involves "borrowing hydrogen" catalysis, where a catalyst (e.g., an Iridium complex) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. organic-chemistry.org
Conversely, understanding N-dealkylation mechanisms can provide insight into the stability of the N-benzyl group. The von Braun reaction, for example, involves reacting a tertiary amine with cyanogen (B1215507) bromide, leading to the formation of a cyanamide (B42294) and an alkyl bromide through a quaternary cyanoammonium intermediate. mdpi.com
Stereocontrol Mechanisms in Asymmetric Syntheses
Achieving the desired stereochemistry in N-benzyl-3-fluoropyrrolidine-3-carboxamide requires careful control over the reactions that create stereocenters. The fluorination and ring-formation steps are often targeted for asymmetric control.
In asymmetric cyclization reactions , such as the aza-Michael addition, chiral catalysts are key. A chiral phosphoric acid (CPA) can act as a bifunctional catalyst, activating the α,β-unsaturated thioester through hydrogen bonding while simultaneously orienting the nucleophilic carbamate via its conjugate base. This dual activation in a well-defined chiral environment directs the nucleophilic attack to one face of the molecule, leading to high enantioselectivity. whiterose.ac.uk
For intramolecular allylic aminations , iridium catalysts with chiral ligands have been shown to control the relative stereochemistry of substituents on the pyrrolidine ring. By selecting the appropriate enantiomer of the chiral ligand, it is possible to direct the reaction to selectively form either cis- or trans-disubstituted pyrrolidines from the same starting material. rsc.org This demonstrates a powerful stereodivergent approach.
The stereocontrol in reactions such as the synthesis of γ-lactams from imines and anhydrides has been studied computationally. These studies reveal that the stereoselectivity arises from a combination of factors in the transition state of the key bond-forming step (a Mannich reaction), including CH-O and hydrogen bonding interactions, as well as torsional steering effects in subsequent steps. nih.gov These principles of stereocontrol, involving non-covalent interactions within a catalyst-substrate complex, are broadly applicable to the asymmetric synthesis of substituted pyrrolidines.
| Asymmetric Method | Catalyst/Reagent | Mechanism of Stereocontrol | Reference |
|---|---|---|---|
| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Bifunctional catalysis via hydrogen bonding creates a chiral environment. | whiterose.ac.uk |
| Intramolecular Allylic Amination | Iridium complex with chiral ligand | Chiral ligand controls the facial selectivity of the nucleophilic attack. | rsc.org |
| Mannich Reaction | Chiral catalyst | Non-covalent interactions (e.g., H-bonding) in the transition state. | nih.gov |
| Electrophilic Fluorination | Cinchona Alkaloid / NFSI | Catalyst shields one face of the enolate from the fluorinating agent. | nih.gov |
General Mechanistic Studies of Amide Bond Formation
The final step in the synthesis is the formation of the carboxamide group from a carboxylic acid precursor and benzylamine. This reaction is one of the most fundamental in organic chemistry. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature and requires high temperatures, which can be incompatible with sensitive functional groups. researchgate.net
Therefore, the carboxylic acid is typically "activated" first. The general mechanism involves converting the hydroxyl group of the carboxylic acid into a better leaving group. umich.edu
Coupling Reagent-Mediated Methods: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. The mechanism involves the initial addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The amine then attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate which collapses to yield the amide and dicyclohexylurea (DCU) as a byproduct. umich.edunumberanalytics.com A potential side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea. umich.edu
Acid Chloride Method: Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The amine then acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form the amide. libretexts.org
The mechanism of amide bond formation, particularly under basic or acidic hydrolysis conditions, has been studied extensively. Under basic conditions, a hydroxide (B78521) ion attacks the amide carbonyl, forming a tetrahedral intermediate which then expels an amide anion as the leaving group. libretexts.org While this describes hydrolysis, the formation mechanism via an activated ester follows a similar nucleophilic acyl substitution pathway.
| Amidation Method | Activating Agent | Key Reactive Intermediate | Reference |
|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | umich.edu |
| Acid Halide Formation | SOCl₂, Oxalyl Chloride | Acyl Chloride | libretexts.org |
| Direct Condensation (Thermal) | Heat | Zwitterionic and neutral intermediates | researchgate.net |
Computational Chemistry and Theoretical Studies
Conformational Analysis of N-Benzyl-3-fluoropyrrolidine-3-carboxamide
Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which in turn dictates its physical, chemical, and biological properties. The presence of multiple rotatable bonds, specifically around the pyrrolidine (B122466) ring, the carboxamide linkage, and the benzyl (B1604629) group, results in a complex potential energy surface with several possible low-energy conformers.
The fluorinated stereocenter at the C3 position of the pyrrolidine ring significantly influences its puckering. The pyrrolidine ring can adopt various envelope and twisted conformations. The fluorine atom, due to its high electronegativity, can engage in intramolecular interactions that stabilize certain conformations over others. These interactions can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. nih.govsemanticscholar.org
Theoretical conformational searches can be performed using molecular mechanics or quantum chemical methods to identify stable conformers. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles, such as those defining the orientation of the benzyl group relative to the pyrrolidine ring and the geometry of the carboxamide group, are critical parameters in these studies.
Table 1: Illustrative Conformational Analysis Data
| Conformer | Dihedral Angle (Cα-N-C-Cbz) (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.00 | 45 |
| B | 180 | 0.85 | 30 |
| C | -60 | 1.20 | 25 |
| Note: This data is illustrative and intended to represent potential outcomes of a computational conformational analysis. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of this compound. researchgate.netepstem.net These calculations provide detailed information about molecular orbitals, charge distribution, and thermodynamic properties.
By solving the Schrödinger equation for the molecule, DFT methods can determine the optimized geometry, corresponding to the minimum energy structure. nih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for obtaining accurate results. nih.govnih.gov
Key electronic properties that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and hyperconjugative interactions that contribute to molecular stability. pnrjournal.com
Table 2: Illustrative DFT Calculation Results
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.2 D |
| Note: This data is illustrative and based on typical values for similar organic molecules. |
Molecular Docking Methodologies (Computational approaches for binding modes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. For this compound, docking studies can elucidate its potential interactions with various biological targets. ekb.egmanchester.ac.uk
The process involves:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is optimized, and the structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Defining the Binding Site: The active site of the protein is identified.
Docking Simulation: A scoring function is used by the docking software to evaluate different binding poses of the ligand within the active site.
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is vital for understanding the basis of the molecule's potential biological activity. nih.gov
Theoretical Prediction of Chemical Reactivity and Selectivity
Theoretical methods can predict the chemical reactivity and selectivity of this compound. By analyzing its electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.
Fukui functions , derived from DFT calculations, are local reactivity descriptors that indicate the propensity of a particular atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. pnrjournal.com This analysis can guide the synthesis of derivatives by predicting which positions are most reactive.
Furthermore, computational modeling can be used to study reaction mechanisms and predict the activation energies of different reaction pathways. This allows for the theoretical assessment of the feasibility and selectivity of various chemical transformations involving this compound.
Studies on Rotational Barriers within the Carboxamide and Benzyl Moieties
The rotation around the C-N bond of the carboxamide group is restricted due to the partial double bond character arising from resonance. This can lead to the existence of cis and trans isomers, which can have different biological activities. scielo.br Similarly, the rotation of the benzyl group can be hindered.
Dynamic NMR spectroscopy and DFT calculations are employed to determine the energy barriers for these rotational processes. nih.govnih.gov Calculating the rotational barrier involves mapping the potential energy surface as a function of the dihedral angle of interest. The transition state for the rotation is identified, and its energy difference relative to the ground state conformer gives the rotational barrier. nih.gov
Understanding these rotational barriers is important as they influence the conformational dynamics of the molecule and its ability to adopt the specific conformation required for binding to a biological target. nih.gov
Table 3: Illustrative Rotational Barrier Data
| Rotational Barrier | Calculated Value (kcal/mol) |
| Carboxamide C-N bond | 18.5 |
| Pyrrolidine-Benzyl C-N bond | 5.2 |
| Note: This data is illustrative and provides potential values based on similar molecular structures. |
Advanced Analytical Techniques in Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For N-benzyl-3-fluoropyrrolidine-3-carboxamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical spectrum for this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the pyrrolidine (B122466) ring, and the amide (NH) proton. The chemical shifts and coupling constants (J-values) of the pyrrolidine ring protons are particularly informative for deducing the ring's conformation.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbon of the amide, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the pyrrolidine ring. The carbon atom bonded to the fluorine atom (C-3) will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination at that position.
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. A single resonance is expected for the fluorine atom at the C-3 position of the pyrrolidine ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons (H-2 and H-4) can be observed in high-resolution ¹H NMR spectra or through ¹H-¹⁹F correlation experiments, further confirming the substitution pattern.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings (Hz) | Assignment |
| ¹H | 7.20-7.40 | Multiplet | Aromatic protons (benzyl group) |
| ¹H | 4.50 | Singlet/Doublet | Benzylic CH₂ |
| ¹H | 3.00-3.80 | Multiplets | Pyrrolidine ring protons (CH₂) |
| ¹H | 6.50-8.00 | Broad Singlet | Amide NH |
| ¹³C | 170-175 | Amide C=O | |
| ¹³C | 127-138 | Aromatic carbons (benzyl group) | |
| ¹³C | 90-100 | Large ¹JCF | C-F (pyrrolidine ring) |
| ¹³C | 45-60 | Pyrrolidine ring carbons (CH₂) | |
| ¹³C | 45-55 | Benzylic CH₂ | |
| ¹⁹F | -170 to -190 | C-F |
Note: The predicted data are estimates and actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS, GC-MS) for Structural Elucidation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm its molecular formula (C₁₂H₁₅FN₂O).
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, loss of the carboxamide group, and fragmentation of the pyrrolidine ring. Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to analyze the volatility and thermal stability of the compound, while also providing its mass spectrum for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Key IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Amide |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic |
| 1630-1680 | C=O stretch (Amide I) | Amide |
| 1510-1570 | N-H bend (Amide II) | Amide |
| 1000-1400 | C-F stretch | Alkyl fluoride (B91410) |
The presence of a strong absorption band for the amide C=O stretch, along with the N-H stretching and bending vibrations, would confirm the presence of the carboxamide group. The C-F stretch, while sometimes difficult to assign definitively due to its presence in the fingerprint region, provides further evidence for the fluorination of the molecule.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for assessing the purity of this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. If this compound is sufficiently volatile, GC can be used to determine its purity. The choice of the stationary phase of the GC column is critical for achieving good separation from any impurities.
Chiral Chromatography (e.g., SFC) for Enantiomeric Separation
Since this compound possesses a stereocenter at the C-3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers. Supercritical Fluid Chromatography (SFC) is often a preferred technique for chiral separations due to its high efficiency and speed. Using a chiral stationary phase (CSP), such as one based on a polysaccharide derivative, the two enantiomers will interact differently with the CSP, leading to different retention times and their successful separation. This is crucial for pharmaceutical applications where the pharmacological activity and toxicity of enantiomers can differ significantly.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in elucidating the precise solid-state structure of this compound, offering insights into its molecular conformation, intermolecular interactions, and packing in the crystal lattice. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Should a single crystal of this compound be successfully grown and analyzed, the collected diffraction data would allow for the determination of fundamental crystallographic parameters. These parameters provide a wealth of structural information that is invaluable for understanding the compound's physical and chemical properties.
Hypothetical Crystallographic Data for this compound
The following table represents the type of data that would be obtained from an X-ray crystallographic analysis. Please note that this data is illustrative and not based on published experimental results for this specific compound.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₂H₁₅FN₂O | The elemental composition of the molecule. |
| Formula Weight | 222.26 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry of the arrangement of molecules within the unit cell. |
| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |
| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |
| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.45 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1056.7 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.398 | The calculated density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Detailed Research Findings from Hypothetical Analysis
A detailed analysis of the crystal structure would reveal key molecular features. For instance, the pyrrolidine ring would likely adopt an envelope or twisted conformation to minimize steric strain. The fluorine atom at the C3 position would influence the local electronic environment and could participate in intermolecular interactions.
Patent Landscape Analysis of N Benzyl 3 Fluoropyrrolidine 3 Carboxamide Derivatives
Review of Synthetic Methodologies Claimed in Patent Literature
While patents specifically claiming the synthesis of N-benzyl-3-fluoropyrrolidine-3-carboxamide are not abundant, the methodologies for constructing the core components—the 3-fluoro-pyrrolidine and the carboxamide group—are well-documented for analogous structures. Patent literature reveals a general reliance on either building the fluorinated ring from acyclic precursors or functionalizing a pre-existing pyrrolidine (B122466) ring.
Key patented strategies generally involve multi-step sequences that can be categorized as follows:
Construction from Chiral Precursors: Many patented methods start with optically active precursors to ensure the desired stereochemistry. For instance, processes have been patented for preparing chiral 3-hydroxypyrrolidine from precursors like chiral 1,2,4-tributanetriol or 4-halo-3-hydroxybutyronitrile. These hydroxy-pyrrolidines serve as key intermediates, which can then undergo fluorination and subsequent functionalization.
Fluorination of Pyrrolidinone Intermediates: A common route involves the synthesis of an N-benzyl-pyrrolidin-3-one. This ketone can then be subjected to various fluorination techniques. Electrophilic fluorinating agents are often employed to introduce fluorine at the C3 position. Subsequent steps would involve the conversion of the ketone to a cyano or ester group, followed by hydrolysis or amidation to form the desired carboxamide.
Cyclization of Acyclic Precursors: Some patents describe the formation of the pyrrolidine ring from linear precursors. This can involve the intramolecular cyclization of an appropriately substituted amine. For example, a process for manufacturing 3-amino-pyrrolidine derivatives involves reacting hydroxylamine with a 1,4-disubstituted butane derivative, followed by reduction to remove the N-hydroxy group google.com. Adapting such a route would require incorporating the fluorine atom into the acyclic backbone prior to cyclization.
Direct Fluorination: Methods for the direct fluorination of heterocyclic compounds using elemental fluorine have also been patented google.com. While often leading to mixtures of products, these methods can be applied to N-benzyl pyrrolidine precursors, followed by separation and functionalization of the desired 3-fluoro isomer.
A summary of generalized synthetic approaches extrapolated from patent literature for related compounds is presented below.
| Patent/Reference Type | Synthetic Strategy | Key Intermediate | Potential Application/Novelty |
| Process for chiral 3-hydroxypyrrolidine (e.g., EP 452,143) | Synthesis from acyclic chiral precursors like 4-halo-3-hydroxybutyrate. | (R)- or (S)-N-benzyl-3-hydroxypyrrolidine | Provides stereochemically pure intermediates crucial for drug synthesis google.com. |
| Process for 3-amino-pyrrolidine derivatives (e.g., US6872836B2) | Cyclization using hydroxylamine followed by catalytic reduction. | N-hydroxy-3-protected-aminopyrrolidine | Offers a safer and high-yield alternative to using allylamine for technical-scale production google.com. |
| Fluorination of heterocycles (e.g., WO1996019456A1) | Direct fluorination of a heterocyclic compound using elemental fluorine. | N-benzyl-pyrrolidine | A direct method to introduce fluorine, though regioselectivity can be a challenge google.com. |
| Pyrrolidine Carboxamide Synthesis (e.g., WO/2022/087422) | Amide coupling of a pyrrolidine carboxylic acid with a diverse range of amines. | 3-carboxy-pyrrolidine derivative | Focuses on the derivatization of the carboxamide moiety for antiviral applications wipo.int. |
Analysis of Novel Structural Motifs and Derivatization Strategies in Patents
The patent landscape for pyrrolidine carboxamides reveals extensive derivatization aimed at optimizing drug-like properties. For the this compound scaffold, derivatization strategies focus on three primary sites: the N-benzyl group, the carboxamide moiety, and the pyrrolidine ring itself.
N-Benzyl Group Modifications: The benzyl (B1604629) group is rarely left unsubstituted. Patents frequently claim derivatives with various substituents on the phenyl ring. These modifications are intended to modulate properties such as solubility, metabolic stability, and target engagement. Common substitutions include halogens (Cl, F), small alkyl groups (methyl, ethyl), and alkoxy groups (methoxy). These motifs can influence the orientation of the benzyl group within a protein binding pocket.
Carboxamide Derivatization: The carboxamide group is a critical point for diversification. Patents for related pyrrolidine carboxamides show extensive exploration of N-substituted amides nih.gov. This includes substitution with alkyl, cycloalkyl, and various aryl and heteroaryl moieties. These modifications directly impact the hydrogen-bonding capacity and steric profile of the molecule, which is often crucial for target affinity and selectivity nih.gov. For instance, patent WO/2022/087422 describes a wide range of complex heterocyclic substituents on the carboxamide nitrogen for use as antiviral agents wipo.int.
Pyrrolidine Ring Substitutions: While the core of this analysis is the 3-fluoro-3-carboxamide pattern, some patents explore additional substitutions on the pyrrolidine ring to lock the ring in a specific conformation or to introduce new interaction points. The non-planar, puckered nature of the pyrrolidine ring means that the stereochemistry of additional substituents can significantly impact the three-dimensional shape of the molecule and its biological activity researchgate.net.
| Derivatization Site | Structural Motif Examples | Patented Purpose / Rationale | Representative Patent Class |
| N-Benzyl Group | Halogenated phenyls (e.g., 4-fluorobenzyl), Alkylated phenyls (e.g., 4-methylbenzyl) | Modulate lipophilicity, improve metabolic stability, explore specific hydrophobic interactions in target binding sites. | Kinase inhibitors, CNS agents |
| Carboxamide Nitrogen | Substituted anilines, Heterocyclic amines (e.g., pyridyl, pyrazolyl), Cycloalkylamines | Introduce new hydrogen bond donors/acceptors, alter solubility, target specific protein sub-pockets nih.gov. | Antiviral wipo.int, Anticancer nih.gov, Anti-inflammatory agents |
| Pyrrolidine Ring | Additional alkyl or fluoro groups at C4 or C5 positions. | Induce specific ring puckering/conformation, block metabolic attack sites, enhance binding affinity. | Dipeptidyl peptidase (DPP-IV) inhibitors, various enzyme inhibitors |
Intellectual Property Trends in Fluorinated Pyrrolidine Chemistry
The intellectual property landscape for fluorinated compounds, particularly N-heterocycles, shows robust and accelerating growth, driven by their high success rate in drug discovery.
Increasing Patent Filings: There is a clear upward trend in the number of patent applications for pharmaceuticals containing fluorinated N-heterocycles. An analysis of FDA-approved drugs shows a significant increase in the percentage of drugs containing a nitrogen heterocycle, rising to 82% in the 2013-2023 period from 59% in previous decades nih.gov. Many of these new chemical entities incorporate fluorine to fine-tune their properties nih.gov. This indicates a strong and continuing interest from pharmaceutical companies in this chemical space.
Focus on Stereoselective Synthesis: As the understanding of structure-activity relationships has become more sophisticated, there is a growing emphasis in the patent literature on stereochemically pure compounds. Patents increasingly claim specific enantiomers or diastereomers of fluorinated pyrrolidines. Methodologies that provide high optical purity, such as those starting from the chiral pool or employing asymmetric catalysis, are becoming more valuable and are a focus of IP filings google.com.
Broad Therapeutic Claims: Fluorinated pyrrolidine scaffolds are being patented for a wide array of therapeutic areas. The versatility of the scaffold allows it to be adapted for targets ranging from enzymes (like kinases and proteases) to ion channels and receptors. This is reflected in patents claiming these compounds for use in oncology, virology, metabolic diseases, and central nervous system disorders wipo.intnih.gov.
Dominance of Pharmaceutical Companies: Major pharmaceutical and biotechnology companies are the primary assignees of patents in this field. Their significant R&D investment is aimed at generating novel, patentable chemical matter with improved efficacy and safety profiles. The strategic use of fluorine is a key part of this effort, as it can differentiate a new molecule from existing drugs and create a strong IP position dennemeyer.com. The introduction of fluorine is often a key step in lead optimization, and patent filings reflect the protection of these optimized candidates.
Emerging Trends and Future Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized, stereochemically complex molecules like N-benzyl-3-fluoropyrrolidine-3-carboxamide necessitates the development of efficient and environmentally benign methodologies. Traditional synthetic routes often involve harsh reagents and multiple steps, leading to significant waste. Future research is increasingly focused on green chemistry principles to overcome these limitations. nih.govdovepress.com
Key areas of development include:
Catalytic Asymmetric Fluorination: Moving beyond stoichiometric fluorinating agents, the development of catalytic, enantioselective methods is a primary goal. This includes leveraging transition-metal catalysis or organocatalysis to install the fluorine atom with high stereocontrol. mdpi.com
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency compared to batch synthesis. The application of flow chemistry can allow for the use of hazardous reagents like fluorine gas in a more controlled manner and can facilitate multi-step sequences in a single, streamlined operation.
Biocatalysis: The use of enzymes to catalyze specific steps, such as fluorination or amide bond formation, offers a highly selective and sustainable alternative to traditional chemical methods.
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields, contributing to more efficient and sustainable synthetic protocols for pyrrolidine (B122466) derivatives. nih.gov
| Synthetic Strategy | Key Advantages | Challenges | Sustainability Aspect |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Often requires harsh reagents (e.g., DAST), multiple steps, potential for hazardous conditions | Low atom economy, significant solvent waste |
| Organocatalytic Fluorination | Avoids use of toxic metals, high enantioselectivity | Catalyst loading and turnover can be an issue | Greener alternative to metal catalysis mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters | Initial setup costs, potential for clogging | Reduced waste, energy efficient |
| Photocatalysis | Mild reaction conditions, utilization of visible light | Requires specific photocatalysts, substrate scope can be limited | Energy-efficient, aligns with green chemistry principles researchgate.net |
Application of Advanced Mechanistic Probes in Reaction Design
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The application of advanced mechanistic probes provides invaluable insights into the intricate details of bond-forming and bond-breaking events.
For the synthesis of this compound, techniques such as the Kinetic Isotope Effect (KIE) are particularly useful. libretexts.orgnih.gov By replacing a hydrogen atom with deuterium (B1214612) at a specific position involved in the rate-determining step, researchers can measure changes in the reaction rate. libretexts.org This information helps to elucidate transition state structures and determine whether a particular C-H bond is broken in the slowest step of the reaction. libretexts.orgnih.gov Such studies are critical for optimizing reaction conditions and catalyst design in fluorination and amidation processes.
Other valuable mechanistic probes include:
In-situ Spectroscopic Analysis (e.g., IR, NMR): Real-time monitoring of reaction progress to identify transient intermediates and understand reaction kinetics.
Computational Modeling (DFT): Density Functional Theory calculations can model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes, providing a theoretical framework that complements experimental data. windows.net
Chemoinformatic and Machine Learning Approaches in SAR Elucidation
Understanding the Structure-Activity Relationship (SAR) is fundamental to drug discovery, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects. nih.gov Chemoinformatics and machine learning (ML) are revolutionizing this process by enabling the analysis of large datasets to identify key molecular features that govern biological activity. nih.govmdpi.com
For this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models correlate variations in the chemical structure with changes in biological activity. Machine learning algorithms, such as random forests and support vector machines, can build predictive QSAR models based on a training set of compounds with known activities. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Describes the atomic arrangement and branching of the molecule. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic or orbital interactions. researchgate.net |
| Steric/3D | Molecular Volume, Surface Area, Shape Indices | Describes the size and shape of the molecule, crucial for receptor binding. nih.gov |
| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule, affecting membrane permeability and binding. |
These computational approaches allow for the rapid in silico screening of virtual libraries of this compound derivatives, identifying candidates with the highest predicted potency and guiding the design of more effective therapeutic agents. mdpi.com
Exploration of this compound as a Versatile Molecular Building Block
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.govnih.gov Its non-planar, three-dimensional structure allows for a better exploration of chemical space compared to flat aromatic rings. researchgate.net The introduction of a fluorine atom and a carboxamide group at the C3 position makes this compound a highly valuable and versatile building block for the synthesis of more complex molecules. csmres.co.uknih.gov
The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability. elsevierpure.com The carboxamide group provides a handle for further functionalization, allowing the attachment of other molecular fragments through well-established coupling reactions. This versatility enables the use of this scaffold in creating libraries of diverse compounds for screening against various biological targets. The development of efficient synthetic routes to this building block will undoubtedly accelerate its application in drug discovery programs targeting a wide range of diseases. nih.gov
Integration of Computational and Experimental Methodologies in Design and Synthesis
The future of drug design and synthesis lies in the seamless integration of computational and experimental approaches. jddhs.comjddhs.com This synergistic relationship creates a powerful iterative cycle that accelerates the discovery process. jddhs.comnih.gov
For this compound, this integration would typically follow a workflow:
Computational Design: Starting with a biological target, computational tools like molecular docking and virtual screening are used to design novel analogs of the core scaffold predicted to have high binding affinity. jddhs.com
Machine Learning Prediction: ML models trained on existing SAR data are used to predict the activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed compounds. nih.govnih.gov
Synthetic Execution: The most promising candidates identified in silico are then prioritized for chemical synthesis. Computational retrosynthesis tools can even assist in planning the most efficient synthetic routes. jddhs.com
Experimental Validation: The synthesized compounds are tested in biological assays to determine their actual activity and properties.
Iterative Refinement: The experimental results are fed back into the computational models, improving their predictive accuracy for the next round of design and optimization. jddhs.comnih.gov
This integrated approach not only accelerates the identification of potent drug candidates but also reduces the costs and late-stage failures associated with traditional drug discovery pipelines. The application of this methodology to the this compound scaffold holds immense potential for the development of next-generation therapeutics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-benzyl-3-fluoropyrrolidine-3-carboxamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., carbodiimides for amide bond formation) and reaction conditions (temperature, solvent polarity). For purification, high-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as demonstrated in analogous carboxamide syntheses . Post-synthesis analysis should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., fluorination at the pyrrolidine C3 position).
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight validation.
- HPLC : To assess purity (>95%), as standardized in studies of structurally similar pyridinecarboxamides and pyrrolidine derivatives .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Design dose-response assays using recombinant enzymes (e.g., kinases or proteases) to measure IC₅₀ values. Fluorinated pyrrolidine derivatives are known to influence binding affinity due to electronic effects . Pair enzymatic assays with molecular docking simulations to correlate structural features (e.g., benzyl substituents) with activity. Use negative controls (e.g., non-fluorinated analogs) to isolate the fluorine atom’s contribution .
Q. What strategies resolve discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer : Solubility variations may arise from polymorphic forms or solvent polarity mismatches. Conduct polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For solvent optimization, use a Hansen solubility parameter (HSP) approach, comparing results with structurally related compounds like trifluoromethylbenzamide derivatives, which exhibit similar polarity challenges .
Q. How can enantiomeric separation of this compound be achieved for chiral resolution studies?
- Methodological Answer : Utilize chiral stationary phase (CSP) chromatography, such as columns functionalized with biscyanopropyl or phenyl groups, which are effective for separating fluorinated pyrrolidine enantiomers . Validate separation efficiency using polarimetric detection or chiral HPLC standards.
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Apply in silico tools like SwissADME or molecular dynamics simulations to estimate logP (lipophilicity), metabolic stability, and blood-brain barrier permeability. Fluorine atoms often enhance metabolic resistance, as seen in trifluoromethyl-substituted carboxamides . Cross-validate predictions with in vitro assays (e.g., microsomal stability tests).
Data Analysis and Contradiction Management
Q. How should researchers address conflicting cytotoxicity data for this compound in different cell lines?
- Methodological Answer : Conduct comparative studies using isogenic cell lines to isolate genetic or metabolic factors. For example, fluorinated carboxamides may exhibit cell-type-specific uptake due to transporter expression variations . Use flow cytometry to quantify intracellular compound accumulation and correlate with cytotoxicity profiles.
Q. What statistical approaches are recommended for interpreting dose-dependent response variability in in vivo studies?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Pair this with Bayesian hierarchical models to integrate prior data from related pyrrolidine derivatives, as demonstrated in pharmacokinetic studies of fluorinated small molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
